![molecular formula C20H15N3O2S B12950706 N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide CAS No. 142917-06-4](/img/structure/B12950706.png)
N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring, an imidazolidinone ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Thioxo Group: The imidazolidinone intermediate is then treated with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group.
Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Formation of the Benzamide Moiety: Finally, the benzamide group is introduced by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
N-(8-fluoronaphthalen-1-yl)benzamide: Known for its strong hydrogen bonding interactions.
N-(pyridin-2-yl)amides: Notable for their medicinal applications.
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Used in the synthesis of heterocyclic compounds.
Uniqueness
N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is unique due to its combination of a naphthalene ring, an imidazolidinone ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
142917-06-4 |
|---|---|
分子式 |
C20H15N3O2S |
分子量 |
361.4 g/mol |
IUPAC 名称 |
N-(3-naphthalen-1-yl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C20H15N3O2S/c24-18-13-22(21-19(25)15-8-2-1-3-9-15)20(26)23(18)17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,25) |
InChI 键 |
ZRSNSSDYVSNWJB-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=S)N1NC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)
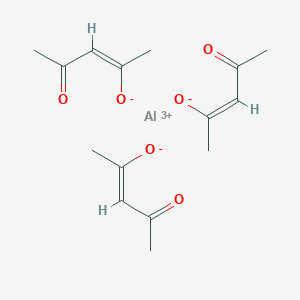
![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)
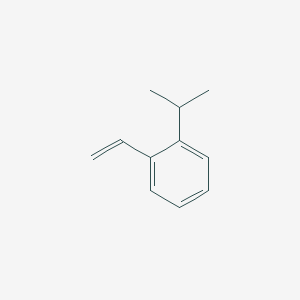
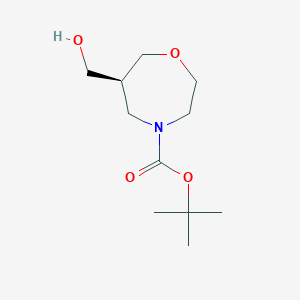
![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)


![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
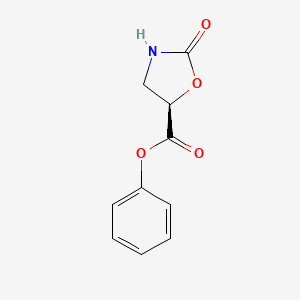

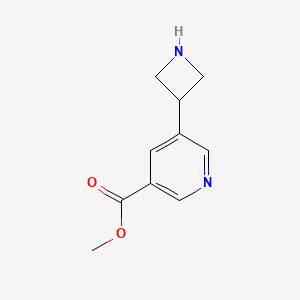

![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)
